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Compound of Interest

Compound Name:
Amyloid-Forming peptide

GNNQQNY

Cat. No.: B12385149 Get Quote

Introduction

The GNNQQNY heptapeptide, a segment of the yeast prion protein Sup35, serves as a

canonical model for studying the fundamental mechanisms of amyloid fibril formation.[1][2] Its

small size and propensity to form well-ordered, cross-β amyloid structures make it an ideal

system for investigation using molecular dynamics (MD) simulations.[1] MD simulations provide

unparalleled temporal and spatial resolution, enabling researchers to observe the dynamic

process of peptide aggregation, from early oligomerization events to the formation of mature

fibrils. These computational approaches are critical in drug development for neurodegenerative

diseases, offering a platform to screen for inhibitory compounds and to understand the

molecular basis of amyloid toxicity.

Key Insights from MD Simulations of GNNQQNY Aggregation

MD simulations have been instrumental in elucidating several key aspects of GNNQQNY

aggregation:

Aggregation Pathways: Studies have revealed that GNNQQNY aggregation can proceed

through a two-step mechanism, where peptides first form amorphous clusters that

subsequently rearrange into more ordered, fibril-like structures.[2][3][4]

Driving Forces: The aggregation process is primarily driven by the formation of

intermolecular hydrogen bonds, which stabilize the characteristic β-sheet structures.[1][5]
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Side-chain interactions and π-π stacking of the tyrosine residues also play a significant role

in the stability of the aggregates.[1]

Minimal Nucleus Size: Simulations have suggested that the minimal nucleus for fibril

formation is likely small, consisting of three or four peptide chains.[1][6] The stability of

oligomers increases dramatically from dimer to trimer.[1][6]

Polymorphism: The early stages of aggregation are characterized by a heterogeneous

mixture of oligomers with varying sizes and arrangements, indicating the polymorphic nature

of amyloid formation.[7][8]

Role of Tyrosine: The terminal tyrosine residue has been identified as a key structural

determinant in the formation of helical, fibril-like structures.[3][4]

Applications in Drug Development

The detailed molecular insights gained from MD simulations of GNNQQNY aggregation are

invaluable for the development of therapeutics targeting amyloid diseases. By understanding

the intermediate structures and the key interactions that drive aggregation, researchers can:

Design and screen small molecules or peptides that inhibit aggregation by blocking critical

binding sites.

Develop compounds that stabilize the non-toxic monomeric state of the peptide.

Identify factors that promote the clearance of toxic oligomers.

Experimental Protocols
Protocol 1: All-Atom MD Simulation of Spontaneous
GNNQQNY Aggregation
This protocol outlines the steps for a standard all-atom MD simulation to study the spontaneous

aggregation of GNNQQNY peptides in explicit solvent.

1. System Preparation
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Peptide Structure: Start with a relaxed conformation of the GNNQQNY monomer. This can

be achieved through a short MD simulation (e.g., 6 ns at 450 K) of a single peptide, with

initial coordinates taken from the X-ray crystal structure (PDB ID: 1YJP).[9]

Simulation Box Setup: Randomly place the desired number of peptides (e.g., 6, 12, 20, or

72) in a cubic simulation box using a tool like PACKMOL.[3][10] Ensure a minimum distance

of at least 1.2 nm between peptides to avoid initial clashes.[10]

Solvation: Solvate the system with an explicit water model, such as TIP3P or TIP4P-D.[11]

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological

salt concentrations.

Force Field Selection: Choose an appropriate all-atom force field. Several have been used

for amyloid peptide simulations, with CHARMM36m showing promising results.[12][13][14]

Other options include AMBER and GROMOS force fields.[12][15]

2. Energy Minimization and Equilibration

Energy Minimization: Perform energy minimization of the entire system to remove any steric

clashes or unfavorable contacts introduced during system setup.

NVT Equilibration: Equilibrate the system in the NVT (isothermal-isochoric) ensemble.

Restrain the heavy atoms of the peptides and allow the solvent and ions to equilibrate

around them.

NPT Equilibration: Further equilibrate the system in the NPT (isothermal-isobaric) ensemble

to bring the system to the desired temperature and pressure. Gradually release the restraints

on the peptide atoms.

3. Production MD Simulation

Simulation Parameters: Run the production MD simulation in the NPT ensemble. Typical

parameters are a temperature of 300 K or 330 K and a pressure of 1 bar. Use a time step of

2 fs.
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Simulation Time: The length of the simulation will depend on the system size and the desired

level of aggregation. For spontaneous aggregation, simulations on the order of

microseconds or longer may be necessary.[10]

4. Analysis

Visual Inspection: Visually inspect the trajectory to observe the formation of aggregates.

Clustering Analysis: Quantify the number and size of aggregates over time.

Secondary Structure Analysis: Use tools like DSSP to monitor the formation of β-sheet

structures.[9]

Hydrogen Bond Analysis: Calculate the number of intermolecular hydrogen bonds to assess

the stability of the aggregates.

Order Parameters: Use orientational order parameters to characterize the alignment of

peptides within the aggregates.[5]

Protocol 2: Coarse-Grained MD Simulation using
Replica Exchange Molecular Dynamics (REMD)
This protocol describes a coarse-grained (CG) REMD simulation, which can enhance sampling

and overcome energy barriers in the aggregation process.

1. System Preparation

Coarse-Grained Model: Employ a mid-resolution coarse-grained model, such as the Bereau

and Deserno model, where each amino acid is represented by a few beads.[3][4][5]

Initial Configuration: Place the desired number of CG peptide chains (e.g., 3, 6, or 12) at

random positions and in random conformations within the simulation box.[5]

2. REMD Simulation Setup

Replica Generation: Create multiple replicas of the system, with each replica assigned to a

different temperature. The temperature range should be chosen to span the conformational
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transitions of interest.

Exchange Attempts: Periodically attempt to exchange the coordinates of replicas at adjacent

temperatures. The acceptance of these exchanges is determined by the Metropolis criterion.

3. Production REMD Simulation

Simulation Parameters: Propagate the dynamics of each replica using a Langevin

thermostat. A typical time step for CG simulations is on the order of 0.01 ps.[5]

Simulation Time: Run the simulation for a sufficient number of steps to achieve convergence.

For example, 500 million time steps per replica, with the initial 100 million steps for

equilibration.[5]

4. Analysis

Thermodynamic Quantities: Calculate thermodynamic properties such as heat capacity as a

function of temperature to identify transition temperatures.[5]

Structural Analysis: Analyze the trajectories at the temperatures of interest to characterize

the structure of the aggregates, including oligomer size distribution, secondary structure

content, and orientational order.[5]

Data Presentation
Table 1: Representative All-Atom MD Simulation
Parameters for GNNQQNY Aggregation
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Parameter Value Reference

Force Field
CHARMM36m, AMBER99SB-

disp, GROMOS54a7
[11][12][13]

Water Model TIP3P, TIP4P-D, SPC [11]

System Size (Peptides) 3, 6, 12, 20, 72 [3][5][16]

Initial Configuration
Randomly dispersed

monomers
[7]

Temperature 300 K, 310 K, 330 K [8][15]

Pressure 1 bar N/A

Time Step 2 fs N/A

Simulation Time 1 µs or longer [10]

Table 2: Representative Coarse-Grained REMD
Simulation Parameters for GNNQQNY Aggregation

Parameter Value Reference

Coarse-Grained Model Bereau and Deserno [3][4]

System Size (Peptides) 3, 6, 12 [5]

Number of Replicas Varies with temperature range [16]

Temperature Range System-dependent [16]

Simulation Time per Replica 500 ns [5]

Time Step 0.01 ps [5]

Langevin Friction Coefficient 5 s⁻¹ [5]

Table 3: Key Quantitative Findings from GNNQQNY
Aggregation Simulations
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Finding Value Reference

Minimal Nucleus Size 3-4 peptides [1][6]

Critical Monomer Number for

Fibril-like Structures
~25 monomers in a cluster [3][4]

Backbone-Backbone H-bonds

per Peptide (in-sheet)
~7 [1]

Side Chain-Side Chain H-

bonds per Peptide (in-sheet)
~6 [1]

Peptide Arrangement in

Crystalline Dimers
Mostly anti-parallel [7]

Peptide Arrangement in Larger

Oligomers

Preference for parallel

extension
[17]

Visualizations
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Caption: Workflow for all-atom MD simulation of GNNQQNY aggregation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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